molecular formula C19H13Cl2NO B291264 N-(2,6-dichlorophenyl)-4-biphenylcarboxamide

N-(2,6-dichlorophenyl)-4-biphenylcarboxamide

Katalognummer B291264
Molekulargewicht: 342.2 g/mol
InChI-Schlüssel: YPORVNUBXFZMNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dichlorophenyl)-4-biphenylcarboxamide, also known as DCPB, is a chemical compound that has been used in various scientific research applications. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.

Wissenschaftliche Forschungsanwendungen

N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has been used in various scientific research applications such as pain management, inflammation, and cancer. It has been shown to be a potent and selective TRPV1 antagonist, which makes it a potential candidate for the treatment of pain and inflammation. TRPV1 is a non-selective cation channel that is activated by heat, capsaicin, and acidic pH. It is involved in the transmission of pain signals from the periphery to the central nervous system. N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has been shown to inhibit the activation of TRPV1 by these stimuli, thereby reducing pain and inflammation.
N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has also been shown to have anti-cancer properties. TRPV1 is overexpressed in various types of cancer cells, and its activation promotes cancer cell proliferation and survival. N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has been shown to inhibit the proliferation and survival of cancer cells by blocking the activation of TRPV1.

Wirkmechanismus

N-(2,6-dichlorophenyl)-4-biphenylcarboxamide acts as a competitive antagonist of TRPV1. It binds to the channel at the same site as capsaicin and other TRPV1 agonists, thereby preventing their binding and activation of the channel. This results in the inhibition of calcium influx into the cell, which is necessary for the transmission of pain signals and the survival of cancer cells.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. However, N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has also been shown to have some off-target effects, such as inhibition of the P-glycoprotein (P-gp) transporter and the cytochrome P450 (CYP) enzyme system, which may affect its pharmacokinetics and toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,6-dichlorophenyl)-4-biphenylcarboxamide is a potent and selective TRPV1 antagonist, which makes it a valuable tool for studying the role of TRPV1 in pain, inflammation, and cancer. It has been shown to be effective in various animal models of pain and inflammation, and it has also been shown to have anti-cancer properties. However, N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has some limitations for lab experiments, such as its off-target effects on the P-gp transporter and the CYP enzyme system, which may affect its pharmacokinetics and toxicity. Therefore, caution should be taken when interpreting the results of experiments using N-(2,6-dichlorophenyl)-4-biphenylcarboxamide.

Zukünftige Richtungen

There are several future directions for the research on N-(2,6-dichlorophenyl)-4-biphenylcarboxamide. One direction is to further investigate its pharmacokinetics and toxicity in animal models and humans. This will help to determine its safety and efficacy as a potential therapeutic agent for pain, inflammation, and cancer. Another direction is to develop more potent and selective TRPV1 antagonists based on the structure of N-(2,6-dichlorophenyl)-4-biphenylcarboxamide. This may lead to the discovery of novel therapeutic agents for various diseases. Finally, the role of TRPV1 in other physiological and pathological processes should be further investigated, as it may have implications for the treatment of other diseases.

Synthesemethoden

The synthesis of N-(2,6-dichlorophenyl)-4-biphenylcarboxamide involves the reaction of 2,6-dichloroaniline with 4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(2,6-dichlorophenyl)-4-biphenylcarboxamide.

Eigenschaften

Molekularformel

C19H13Cl2NO

Molekulargewicht

342.2 g/mol

IUPAC-Name

N-(2,6-dichlorophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H13Cl2NO/c20-16-7-4-8-17(21)18(16)22-19(23)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,22,23)

InChI-Schlüssel

YPORVNUBXFZMNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3Cl)Cl

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.